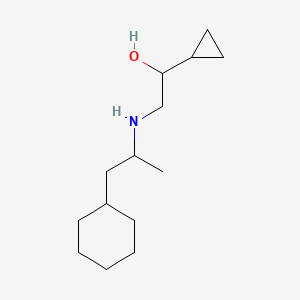
3-Fluoro-N,N-dimethyl-4-(prop-2-enoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N,N-dimethyl-4-(prop-2-enoylamino)benzamide, also known as FMPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. FMPPB is a small molecule that has been synthesized in the laboratory and has shown promising results in various studies related to neurological disorders.
Mechanism of Action
3-Fluoro-N,N-dimethyl-4-(prop-2-enoylamino)benzamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor by binding to a site on the receptor that is distinct from the binding site for glutamate, the endogenous ligand for mGluR5. This leads to an increase in the activity of downstream signaling pathways, including the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in the regulation of synaptic plasticity and neuronal excitability, which are important processes for learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the enhancement of synaptic plasticity and the modulation of neurotransmitter release. It has also been shown to improve cognitive function and reduce symptoms of depression and anxiety in animal models. In addition, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Fluoro-N,N-dimethyl-4-(prop-2-enoylamino)benzamide as a research tool is its specificity for mGluR5, which allows for the selective modulation of this receptor without affecting other neurotransmitter systems. This makes it a useful tool for studying the role of mGluR5 in various neurological disorders. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, the long-term effects of this compound on neuronal function and behavior are not well understood, and further studies are needed to fully elucidate its potential therapeutic applications.
Future Directions
There are several potential directions for future research on 3-Fluoro-N,N-dimethyl-4-(prop-2-enoylamino)benzamide. One area of interest is the development of more potent and selective mGluR5 modulators, which could improve the efficacy and specificity of these compounds for the treatment of neurological disorders. Another area of interest is the investigation of the long-term effects of this compound on neuronal function and behavior, which could provide valuable insights into its potential therapeutic applications. Finally, the use of this compound in combination with other drugs or therapies could be explored as a way to enhance its therapeutic effects and reduce potential side effects.
Synthesis Methods
The synthesis of 3-Fluoro-N,N-dimethyl-4-(prop-2-enoylamino)benzamide involves the reaction of 3-fluoro-4-aminobenzamide with acryloyl chloride and N,N-dimethylformamide (DMF) in the presence of triethylamine. The reaction proceeds through an intermediate, which is then converted into this compound by treatment with hydrochloric acid. The overall yield of the synthesis is around 50%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
3-Fluoro-N,N-dimethyl-4-(prop-2-enoylamino)benzamide has been extensively studied for its potential applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal excitability. By enhancing the activity of mGluR5, this compound has been shown to improve cognitive function and reduce symptoms of depression and anxiety in animal models.
properties
IUPAC Name |
3-fluoro-N,N-dimethyl-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-4-11(16)14-10-6-5-8(7-9(10)13)12(17)15(2)3/h4-7H,1H2,2-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBVWCWPOIMKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)NC(=O)C=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

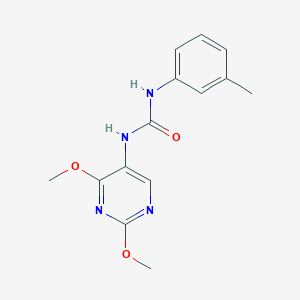
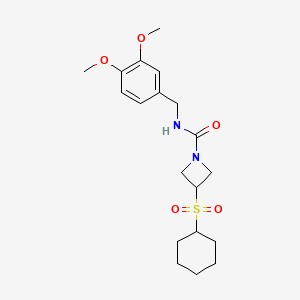


![Ethyl 4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2675232.png)

![N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2675234.png)

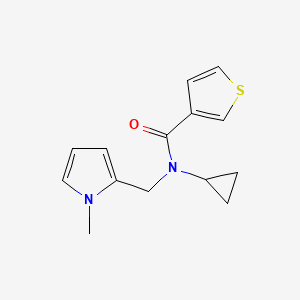
![N-Ethyl-N-[2-[2-(4-fluoro-2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2675238.png)
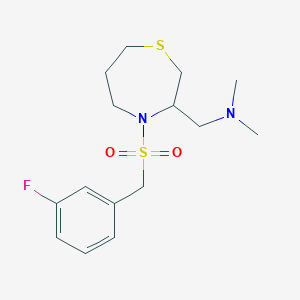

![8-(2,5-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2675245.png)
